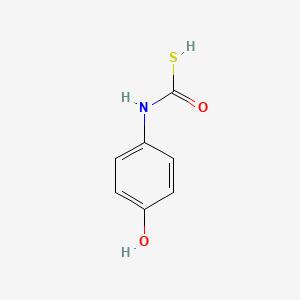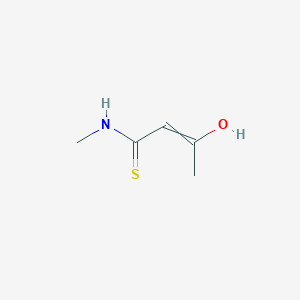
3-hydroxy-N-methylbut-2-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-methylbut-2-enethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methylbut-2-enethioamide can be achieved through the hydroxymethylation of 3-aryl-2-cyanoprop-2-enethioamides using an aqueous alcoholic solution of formaldehyde . This reaction typically involves the condensation of 2-cyanoethanethioamide with aldehydes to form 3-aryl-2-cyanoprop-2-enethioamides, which are then hydroxymethylated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-N-methylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-hydroxy-N-methylbut-2-enethioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-methylbut-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. This property is utilized in the creation of sorbents for heavy metal ion removal . Additionally, its biological activity may involve interactions with enzymes or receptors, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-aryl-2-cyanoprop-2-enethioamides: These compounds are structurally similar and serve as precursors in the synthesis of 3-hydroxy-N-methylbut-2-enethioamide.
4-hydroxy-3-methylbut-2-enyl phosphate: Another compound with a similar structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific thioamide group, which imparts distinct chemical properties and reactivity. Its ability to form complexes with metal ions and its potential biological activity make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H9NOS |
|---|---|
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
3-hydroxy-N-methylbut-2-enethioamide |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8) |
Clave InChI |
UIAQFEHQVKMPLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=S)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
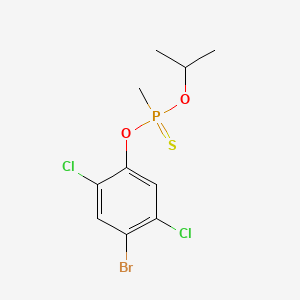
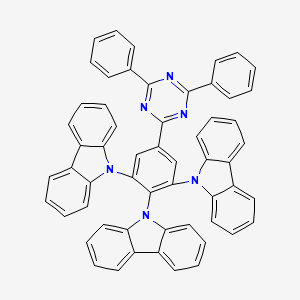
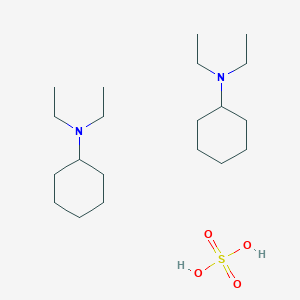


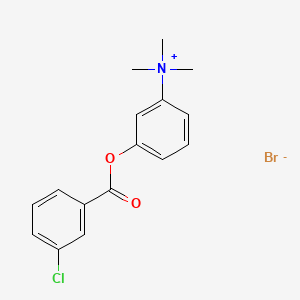
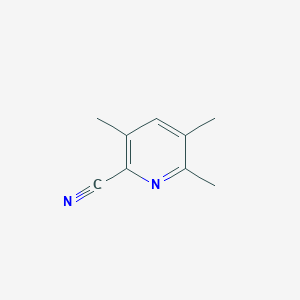
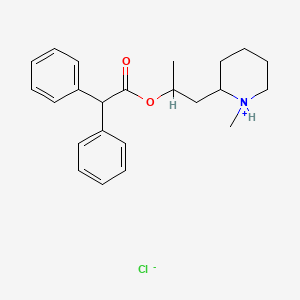
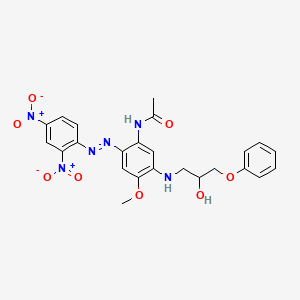
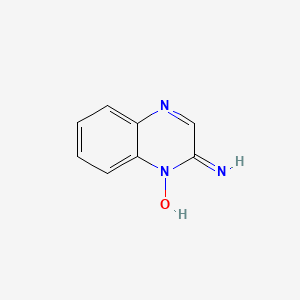
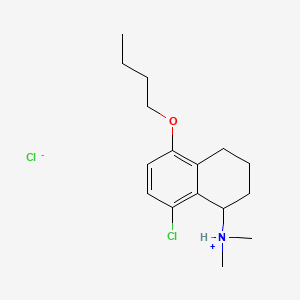
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
